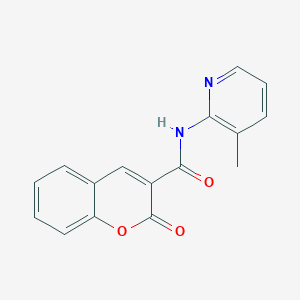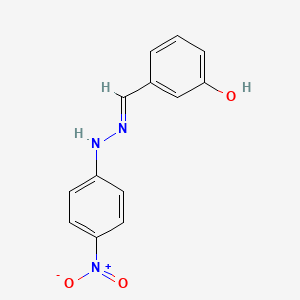![molecular formula C22H16ClN3O5 B11545928 2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11545928.png)
2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxy-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with the following chemical formula:
C22H16ClNO6
. - It features a benzoxazole ring, a nitro group, and a phenol moiety.
- The compound exhibits interesting properties due to its structural arrangement.
Preparation Methods
Synthetic Routes: One common synthetic route involves the Suzuki–Miyaura coupling, which joins aryl halides (such as 4-chloro-3-methylbenzene) with boronic acids or boronate esters. The boronate ester can be prepared from phenol derivatives.
Reaction Conditions: The coupling typically employs a palladium catalyst, a base (such as potassium carbonate), and a solvent (often DMF or toluene).
Industrial Production: While I don’t have specific industrial methods, the compound can be synthesized on a larger scale using similar principles.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: The compound’s reactivity and unique structure make it valuable for studying reaction mechanisms and designing new synthetic methods.
Biology: Researchers explore its potential as a bioactive compound, studying its interactions with enzymes and receptors.
Medicine: Investigations focus on its pharmacological properties, potential as a drug candidate, and toxicity.
Industry: It may find applications in materials science, such as dyes or polymers.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or pathways.
- Further research is needed to elucidate these details.
Comparison with Similar Compounds
- Similar compounds include other nitrophenols, benzoxazoles, and phenolic derivatives.
- Its uniqueness lies in the combination of the benzoxazole, nitro, and phenol functionalities.
Remember that this compound’s properties and applications are still an active area of research, and new findings may emerge
Properties
Molecular Formula |
C22H16ClN3O5 |
|---|---|
Molecular Weight |
437.8 g/mol |
IUPAC Name |
2-[[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-methoxy-4-nitrophenol |
InChI |
InChI=1S/C22H16ClN3O5/c1-12-3-6-18-19(7-12)31-22(25-18)16-9-14(4-5-17(16)23)24-11-13-8-15(26(28)29)10-20(30-2)21(13)27/h3-11,27H,1-2H3 |
InChI Key |
ZFMBJWANEMHFFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])OC)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3-hydroxy-4-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11545851.png)
![(1E)-1-[4-(benzyloxy)benzylidene]-2-phenylhydrazine](/img/structure/B11545858.png)
![2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naphthalen-1-YL)acetamide](/img/structure/B11545866.png)
![2-(4-Chlorophenoxy)-N'-[(1E)-1-[4-(dimethylamino)phenyl]ethylidene]acetohydrazide](/img/structure/B11545869.png)
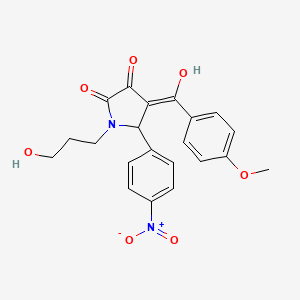
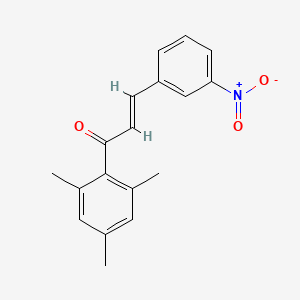
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11545893.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11545901.png)
![(3Z)-3-[(2,4-dimethylphenyl)imino]-2-nitro-2,3-dihydro-1H-inden-1-one](/img/structure/B11545903.png)
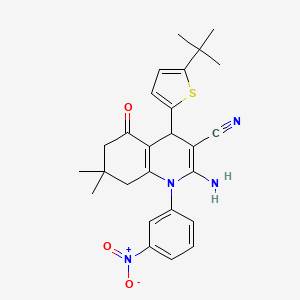
![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11545912.png)
![1-{3'-(4-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl}ethanone](/img/structure/B11545914.png)
